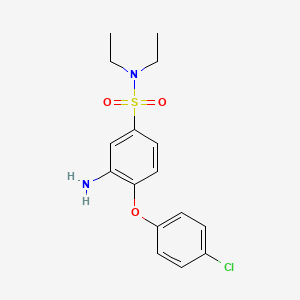
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-4-(4-chlorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H10ClNO3. Another compound, “PHENOL,3-AMINO-4-(4-CHLOROPHENOXY)-” contains 27 bonds in total; 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Synthesis Analysis
A method for the synthesis of a related compound, “rafoxanide”, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, has been reported . The synthesis involved three steps from readily available 4-chlorophenol with a 74% overall yield .
Molecular Structure Analysis
The molecular structure of “PHENOL,3-AMINO-4-(4-CHLOROPHENOXY)-” contains 27 bonds in total; 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Chemical Reactions Analysis
There have been only a few studies using homology modeling to determine the mechanism of action of related compounds at the gustatory receptor .
Applications De Recherche Scientifique
Sulfonamide Functionality in Medicinal Chemistry
Sulfonamide groups, like in 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, are crucial in medicinal chemistry. Sulfonamide antibacterials, derived from 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase. These compounds have been used in various drugs, demonstrating the essential role of the sulfonamide group in pharmaceuticals (Kalgutkar, Jones, & Sawant, 2010); (Smith & Jones, 2008).
Inhibition of Tumor-Associated Isozyme IX
Research on halogenated sulfonamides, similar in structure to 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, has shown their efficacy in inhibiting the tumor-associated isozyme carbonic anhydrase IX. This points to their potential use in anti-tumor therapy (Ilies et al., 2003).
Pro-Apoptotic Effects in Cancer Cells
Certain sulfonamide derivatives have been shown to activate pro-apoptotic genes in cancer cells, suggesting their potential in cancer treatment. This implies that similar compounds, like 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, could be explored for similar effects (Cumaoğlu et al., 2015).
Synthesis and Characterization in Chemistry
The synthesis and characterization of sulfonamide derivatives are significant areas of research, providing insights into their structure and potential applications in pharmaceuticals and other fields (Mohsein, Majeed, & Al-Ameerhelal, 2019); (Kumar et al., 2020).
Environmental Impact of Sulfonamides
Studies have also investigated the environmental impact of sulfonamides, examining their behavior as emerging pollutants and reaction mechanisms, which could be relevant for compounds like 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide (Fu et al., 2021).
Microbial Strategies in Antibiotic Elimination
Research on microbial degradation of sulfonamide antibiotics, including compounds structurally similar to 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, has identified unique pathways, including ipso-hydroxylation and fragmentation. This understanding is crucial for addressing antibiotic resistance and environmental persistence (Ricken et al., 2013).
Antitumor Applications
Sulfonamide derivatives have been designed and synthesized for potential antitumor applications, indicating the therapeutic relevance of compounds like 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide (Huang, Lin, & Huang, 2001).
Propriétés
IUPAC Name |
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXZZSBWKCIUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2445436.png)
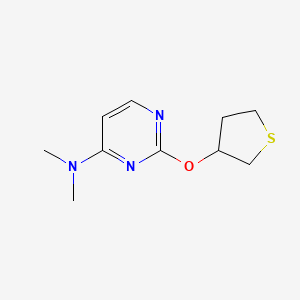
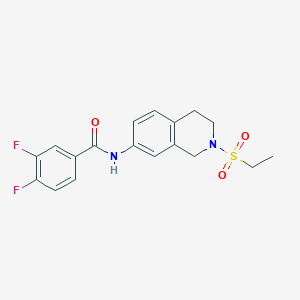
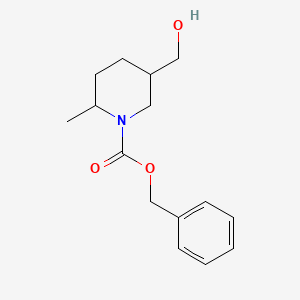
![Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2445443.png)
![2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2445444.png)
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide](/img/structure/B2445445.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B2445447.png)
![ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2445450.png)
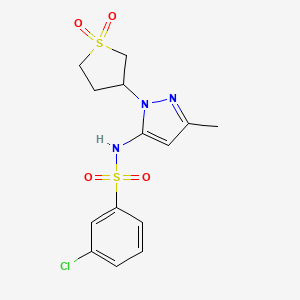
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2445453.png)
![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)
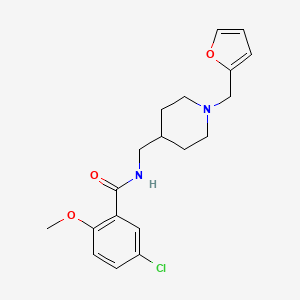
![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)